Simaomicin alpha

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Simaomicin alpha is an actinomycete metabolite isolated from an actinomycete strain.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Simaomicin alpha exhibits potent antibacterial properties, particularly against Gram-positive bacteria. Studies have reported its minimum inhibitory concentration (MIC) as low as 0.06 μg/mL against several bacterial strains, indicating its strong efficacy in inhibiting bacterial growth . The compound has been shown to be effective against:

- Staphylococcus aureus

- Bacillus subtilis

- Micrococcus luteus

These findings suggest that this compound could be a valuable candidate for developing new antibiotics, especially in an era of rising antibiotic resistance.

Antimalarial Activity

This compound has demonstrated remarkable antimalarial activity, outperforming traditional treatments such as chloroquine and artemisinin. It has been tested against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, with IC50 values reported at 0.083 nM for the K1 strain and 0.018 nM for the FCR3 strain . This level of potency positions this compound as a promising lead for antimalarial drug development.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound, particularly its ability to induce cell cycle arrest in cancer cells. For instance, it has been shown to cause G1 phase arrest in Jurkat cells, a type of human T-cell leukemia . The compound's cytotoxic effects have been evaluated against various cancer cell lines, demonstrating significant inhibitory concentrations that suggest potential use in cancer therapy.

Table: Summary of Anticancer Activity

| Cell Line | IC50 (µg/mL) |

|---|---|

| Jurkat (T-cell leukemia) | Not specified |

| A549 (lung carcinoma) | Not specified |

| SK-OV-3 (ovarian cancer) | Not specified |

Other Therapeutic Applications

This compound is also being explored for its potential anti-inflammatory and insecticidal activities. Preliminary studies suggest that it may inhibit inflammatory pathways and exhibit toxicity against certain insect larvae .

Análisis De Reacciones Químicas

Mechanism of Action on Cell Cycle

Simaomicin α induces G1 arrest in T-cell leukemia Jurkat cells and colon adenocarcinoma HCT15 cells . Simaomicin α treatment at 3 nM increases the number of cells in G1 phase while decreasing the number of cells in G2–M phase . Further studies using synchronized HCT15 cells demonstrated that simaomicin α maintains the G1 population for an extended period, suggesting a sustained arrest at this phase . This G1 arrest is independent of p53, as it was observed in Jurkat cells (p53 deficient) and HCT15 cells (p53 mutant) .

Antiproliferative Activity and Apoptosis Induction

Simaomicin α exhibits antiproliferative activity against a range of tumor cell lines, with IC50 values ranging from 0.3 to 19 nM . The compound is particularly effective against MDA-MB-231 breast adenocarcinoma cells . The antiproliferative effects of simaomicin α are attributed to both cell cycle arrest and the induction of apoptosis . Simaomicin α at 10 nM increases cellular caspase-3 activity and induces DNA fragmentation, both indicative of apoptosis .

Impact on Retinoblastoma Protein Phosphorylation

Simaomicin α suppresses the phosphorylation of retinoblastoma protein (pRb) in a dose-dependent manner . pRb regulates the transition from G1 to S phase by repressing the transcription of genes required for S phase entry . The reduced phosphorylation of pRb suggests that simaomicin α affects a pathway upstream of pRb phosphorylation, contributing to G1 phase arrest .

Structural Analogs and Effects

Cervinomycin A1, a polycyclic xanthone structurally related to simaomicin α, also stimulates cell accumulation in the G1 phase . This suggests that polycyclic xanthones, including simaomicin α and cervinomycin A1, may have potential as cancer chemotherapeutic agents .

Potential as a Chemotherapeutic Agent

Simaomicin α has demonstrated potent antimalarial activity in vitro and is known to be a cell-cycle effector . Additionally, it has shown activity against Gram-positive bacteria and Eimeria species . The ability of simaomicin α to induce G1 arrest independent of p53, along with its antiproliferative activities, suggests it may be effective against multidrug-resistant solid tumors .

Propiedades

Número CAS |

100157-22-0 |

|---|---|

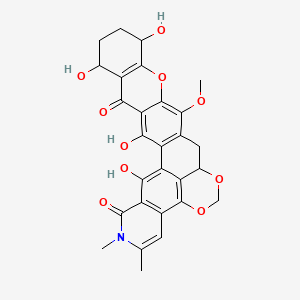

Fórmula molecular |

C28H25NO10 |

Peso molecular |

535.5 g/mol |

Nombre IUPAC |

3,7,10,28-tetrahydroxy-14-methoxy-24,25-dimethyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione |

InChI |

InChI=1S/C28H25NO10/c1-9-6-10-16(28(35)29(9)2)22(33)19-15-11(7-14-18(19)24(10)38-8-37-14)25(36-3)27-20(21(15)32)23(34)17-12(30)4-5-13(31)26(17)39-27/h6,12-14,30-33H,4-5,7-8H2,1-3H3 |

Clave InChI |

DQPBSXMRMTWOAQ-HZSPNIEDSA-N |

SMILES |

CC1=CC2=C(C(=C3C4=C2OCOC4CC5=C3C(=C6C(=C5OC)OC7=C(C6=O)C(CCC7O)O)O)O)C(=O)N1C |

SMILES canónico |

CC1=CC2=C(C(=C3C4=C2OCOC4CC5=C3C(=C6C(=C5OC)OC7=C(C6=O)C(CCC7O)O)O)O)C(=O)N1C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Simaomicin alpha; LL D42067alpha; LL-D42067alpha; L D42067alpha; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.